3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes two oxadiazole rings, a methoxyphenyl group, and a pyridinylmethyl group
Preparation Methods
The synthesis of 3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved by reacting a suitable nitrile oxide with an appropriate dipolarophile under controlled conditions.
Introduction of the methoxyphenyl group: This step involves the nucleophilic substitution reaction where the methoxyphenylamine is introduced to the oxadiazole ring.
Attachment of the pyridinylmethyl group: This can be done through a coupling reaction, such as the use of a pyridine derivative with a suitable leaving group.
The reaction conditions often involve the use of solvents like toluene or dichloromethane, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Chemical Reactions Analysis
3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being explored for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine can be compared with other similar compounds, such as:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound also contains a methoxyphenyl group and is used in similar applications.
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Another oxadiazole derivative with different substituents, used in energetic materials.
Properties
Molecular Formula |
C17H15N7O3 |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-[5-(pyridin-4-ylmethylamino)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C17H15N7O3/c1-25-13-4-2-12(3-5-13)20-15-14(22-27-24-15)16-21-17(26-23-16)19-10-11-6-8-18-9-7-11/h2-9H,10H2,1H3,(H,20,24)(H,19,21,23) |
InChI Key |
HQHKPKAVWAHDIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NON=C2C3=NOC(=N3)NCC4=CC=NC=C4 |
Origin of Product |
United States |
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